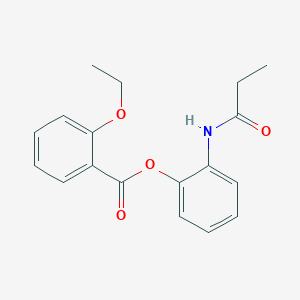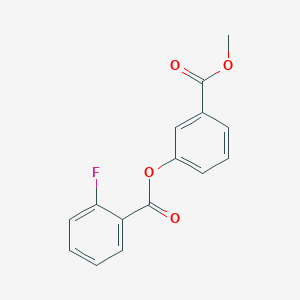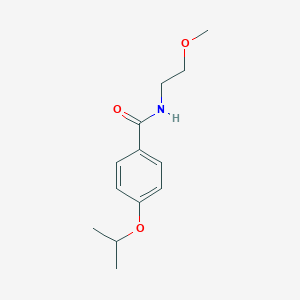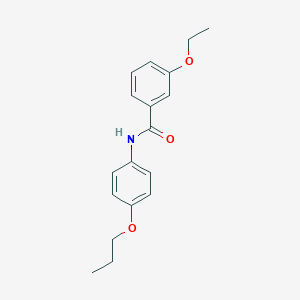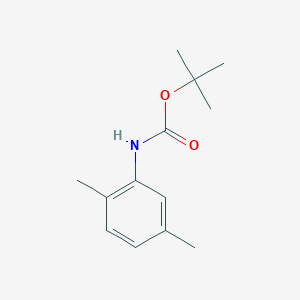
Tert-butyl (2,5-dimethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C13H19NO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and a dimethylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,5-dimethylphenyl)carbamate typically involves the reaction of 2,5-dimethylphenyl isocyanate with tert-butyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine or a metal complex to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and advanced catalytic methods can further optimize the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with higher oxidation states.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and aromatic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2,5-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2,4-dimethylphenyl)carbamate
- Tert-butyl (2,6-dimethylphenyl)carbamate
- Tert-butyl (3,5-dimethylphenyl)carbamate
Uniqueness
Tert-butyl (2,5-dimethylphenyl)carbamate is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
164083-60-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29g/mol |
IUPAC Name |
tert-butyl N-(2,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C13H19NO2/c1-9-6-7-10(2)11(8-9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) |
InChI Key |
AVYPJUZNNYDNPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(diallylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B495938.png)
![2-[(2-ethoxybenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B495939.png)
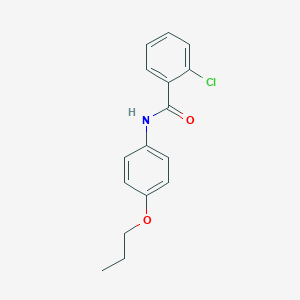
![2-(4-methylphenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B495941.png)
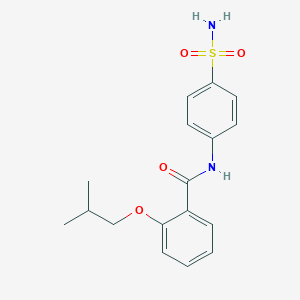
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B495945.png)
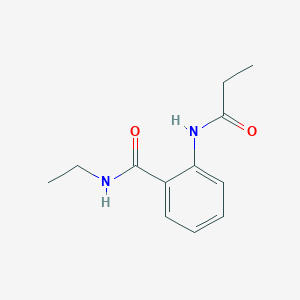
![N-[3-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B495948.png)
![3-bromo[1,1'-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether](/img/structure/B495949.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B495950.png)
